2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16) |
InChI Key |
WSNOSYFWABTRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Oxidation of 6-Fluoroindole to 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid
The 3-position of indole is activated for oxidation due to its electron-rich nature. Two primary methods are documented:
Jones Oxidation
Treatment of 6-fluoroindole with chromium trioxide (CrO₃) in aqueous sulfuric acid at 0–5°C yields 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid. This method, however, risks over-oxidation and requires careful temperature control.
Oxalyl Chloride-Mediated Acylation
A more controlled approach involves reacting 6-fluoroindole with oxalyl chloride (ClC(O)C(O)Cl) in anhydrous dichloromethane. The reaction proceeds via electrophilic acylation at the 3-position, forming 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride as an intermediate. Subsequent hydrolysis with ice-cold water produces the oxoacetic acid derivative in 65–72% yield.
Amidation with Methylamine
Acid Chloride Route
The oxoacetic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
-
Chlorination : Stirring 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid with excess SOCl₂ at reflux (40°C) for 3 hours.
-
Amidation : Dropwise addition of methylamine (2.0 eq) in tetrahydrofuran (THF) to the acid chloride at 0°C, followed by stirring at room temperature for 12 hours. The product precipitates upon neutralization with NaHCO₃, yielding this compound in 85% purity.
Optimization Note : Using 1,1′-carbonyldiimidazole (CDI) as a coupling agent instead of direct aminolysis improves yield to 92% by minimizing side reactions.
Alternative Pathway: Ester Hydrolysis and Transamidation
Methyl Ester Intermediate
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS 345265-51-2) serves as a versatile precursor. Synthesis involves:
Hydrolysis and Amidation
-
Ester Hydrolysis : Treating the methyl ester with 2N NaOH in ethanol/water (1:1) at 60°C for 4 hours regenerates the oxoacetic acid.
-
One-Pot Transamidation : Direct reaction of the methyl ester with excess methylamine (40% in H₂O) at 100°C for 8 hours bypasses the acid chloride step, achieving 78% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.45 (d, J = 2.8 Hz, 1H, C2-H), 7.55–7.10 (m, 3H, aromatic), 3.01 (s, 3H, N-CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride + Methylamine | 85 | 95 | Scalability for industrial production |
| CDI-Mediated Coupling | 92 | 98 | Minimal side reactions |
| Transamidation of Ester | 78 | 90 | Avoids acid chloride handling |
Challenges and Solutions
-
Indole NH Protection : The indole NH may react with oxalyl chloride, necessitating temporary protection using tert-butoxycarbonyl (Boc) groups. Deprotection with trifluoroacetic acid (TFA) restores the NH post-amidation.
-
Byproduct Formation : Over-oxidation to nitro derivatives is mitigated by using milder oxidizing agents like PCC (pyridinium chlorochromate) .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides, including 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide, exhibit notable antitumor activity against various solid tumors. Specifically, studies have shown effectiveness against colorectal and lung cancers, which are among the most common malignancies globally .
Case Study 1: Efficacy Against Colorectal Cancer
A study highlighted the antitumor effects of this compound in vitro and in vivo. The compound demonstrated a significant reduction in tumor size in animal models of colorectal cancer when administered at specific dosages. The results indicated a promising therapeutic index, suggesting that the compound could be developed into a viable treatment option for patients resistant to conventional therapies .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the compound's potential when used in combination with existing chemotherapeutic agents. The study found that co-administration enhanced the overall efficacy of treatment regimens for lung cancer, leading to improved survival rates and reduced tumor recurrence compared to monotherapy approaches .
Comparative Analysis of Related Compounds
| Compound Name | Antitumor Activity | Target Cancers | Mechanism of Action |
|---|---|---|---|
| This compound | High | Colorectal, Lung | Induces apoptosis; inhibits proliferation |
| N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamide | Moderate | Various solid tumors | Alters signaling pathways |
| Indol-3-glyoxylamide derivatives | Moderate | Asthma, Allergies | Immunomodulatory effects |
This table summarizes the antitumor activities and mechanisms of action for related indole derivatives, illustrating the competitive landscape within this class of compounds.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors in the body, altering their activity and leading to various physiological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
6-Fluoro Substitution
- Target Compound: The 6-fluoro group distinguishes it from non-fluorinated analogs like 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (, compound 4). Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets.
- Methyl 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetate (2f) : Shares the 6-fluoroindole core but has a methyl ester instead of an N-methylacetamide. Reported as a light yellow solid (mp 182–184°C, 60.3% yield). The ester group may reduce metabolic stability compared to the acetamide in the target compound.
5-Substituted Analogs
Variations in the N-Substituent
N-Methyl vs. Bulky Groups
Structure-Activity Relationships (SAR)
- Fluorine Position : 6-Fluoro substitution (target compound) vs. 5-fluoro (, compound 47) may influence binding to enzymes or receptors due to altered dipole moments.
- N-Substituent : Smaller groups (e.g., methyl) improve solubility, while bulky groups (e.g., adamantyl) enhance receptor selectivity but may reduce bioavailability.
Biological Activity
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorinated indole group, has been investigated for various pharmacological effects, particularly in the context of neuroinflammation and cancer.
The molecular formula of this compound is with a molecular weight of approximately 246.24 g/mol. The compound features a fluorine atom which may influence its biological interactions and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FN2O2 |
| Molecular Weight | 246.24 g/mol |
| LogP | 1.487 |
| Density | 1.297 g/cm³ |
Neuroinflammation
Recent studies have highlighted the role of this compound in neuroinflammatory conditions. Its structure suggests potential interaction with the translocator protein (TSPO), which is implicated in neuroinflammation. For instance, compounds with similar structures have shown significant binding affinities to TSPO, indicating that this compound may also modulate neuroinflammatory responses.
Case Studies
- Neuroinflammation Model : In a study involving a mouse model of multiple sclerosis, compounds structurally related to this compound were shown to significantly reduce microglial activation, suggesting potential therapeutic effects in neurodegenerative diseases.
- Cancer Cell Lines : A comparative analysis of various indole derivatives indicated that those with fluorinated groups exhibited enhanced cytotoxicity against human myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cell lines, supporting the hypothesis that this compound may possess similar properties.
The proposed mechanism of action for this compound involves:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-alpha and IL-6 in activated microglia.
- Induction of Apoptosis in Cancer Cells : Indole derivatives often activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves sequential functionalization of the indole core. A fluorinated indole precursor (e.g., 6-fluoroindole) undergoes acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Subsequent N-methylation of the acetamide group is achieved via reductive alkylation or nucleophilic substitution. Critical parameters include:
- Temperature control during acetylation (60–80°C) to avoid side reactions.
- Catalytic use of agents like NaBH₃CN for selective N-methylation .
- Purification via silica gel chromatography or recrystallization to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- FT-IR and FT-Raman : Identify vibrational modes of the indole ring (C–H bending at ~750 cm⁻¹), carbonyl groups (C=O stretch at ~1700 cm⁻¹), and fluoro substituent (C–F stretch at ~1200 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms methyl group integration (δ ~2.8 ppm for N–CH₃) and indole proton environments (δ ~7.0–7.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. How is the biological activity of this compound typically screened in preclinical studies?
- Methodology :
- In vitro assays : Dose-response studies using cell lines (e.g., cancer cells for antiproliferative activity) with IC₅₀ calculations. Fluorinated indoles often show enhanced bioavailability, requiring solubility testing in DMSO/PBS .
- Target-specific assays : Enzyme inhibition (e.g., kinase or protease assays) to identify mechanistic pathways.
- Control experiments : Comparison with non-fluorinated analogs to isolate the role of the 6-fluoro substituent .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Methodology :
- HOMO-LUMO Analysis : Predicts charge transfer interactions and redox potential. The electron-withdrawing fluoro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., modifying the oxoacetamide moiety) .
- Docking Studies : Simulate binding to biological targets (e.g., receptors or enzymes) to rationalize structure-activity relationships (SAR) .
Q. What experimental strategies can resolve discrepancies in reported biological activities across studies?
- Methodology :
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .
- Structural Confirmation : Single-crystal X-ray diffraction ensures correct stereochemistry and absence of polymorphic variations .
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Q. How can the synthetic route be optimized to improve scalability while maintaining regioselectivity?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for acetylation steps, improving yield .
- Flow Chemistry : Enables continuous production with real-time monitoring of intermediates.
- Catalyst Screening : Test Pd-based catalysts for selective C–H functionalization at the indole 3-position .
Q. What role does the 6-fluoro substituent play in modulating the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic Stability Studies : Use liver microsomes to compare clearance rates of fluorinated vs. non-fluorinated analogs.
- LogP Measurements : Assess lipophilicity via shake-flask or HPLC methods; fluorine often increases membrane permeability .
- In vivo Pharmacokinetics : Monitor half-life and bioavailability in rodent models to correlate structural features with ADME profiles .
Notes
- Advanced questions emphasize mechanistic, computational, and troubleshooting approaches.
- Data tables synthesize findings from multiple studies to highlight trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
